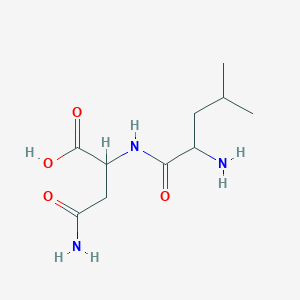
Leucylasparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucylasparagine is a dipeptide composed of the amino acids leucine and asparagine. It is a naturally occurring compound found in various biological systems. The compound plays a significant role in protein synthesis and metabolism, contributing to various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions: Leucylasparagine can be synthesized through a peptide coupling reaction between leucine and asparagine. The process typically involves the activation of the carboxyl group of leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated leucine then reacts with the amino group of asparagine to form the dipeptide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. Microorganisms such as Escherichia coli are genetically engineered to express the enzymes required for the biosynthesis of this compound. The fermentation process is optimized to maximize yield, followed by purification steps to isolate the compound.
化学反应分析
Types of Reactions: Leucylasparagine undergoes various chemical reactions, including hydrolysis, oxidation, and peptide bond formation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent amino acids, leucine and asparagine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Peptide Bond Formation: Coupling reagents like DCC or EDC are used to form peptide bonds with other amino acids or peptides.
Major Products Formed:
Hydrolysis: Leucine and asparagine.
Oxidation: Oxidized derivatives of leucine and asparagine.
Peptide Bond Formation: Longer peptide chains or polypeptides.
科学研究应用
Leucylasparagine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential use in drug delivery systems.
Industry: Utilized in the production of peptide-based products, including pharmaceuticals and nutraceuticals.
作用机制
Leucylasparagine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes involved in peptide bond formation and hydrolysis. The compound can also modulate cellular signaling pathways by interacting with specific receptors and enzymes, influencing processes such as cell growth, differentiation, and apoptosis.
相似化合物的比较
Leucylasparagine is unique due to its specific combination of leucine and asparagine. Similar compounds include other dipeptides such as:
Glycylasparagine: Composed of glycine and asparagine.
Alanylasparagine: Composed of alanine and asparagine.
Valylasparagine: Composed of valine and asparagine.
Compared to these dipeptides, this compound has distinct properties and functions due to the presence of leucine, which is a branched-chain amino acid known for its role in muscle protein synthesis and metabolic regulation.
属性
分子式 |
C10H19N3O4 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
4-amino-2-[(2-amino-4-methylpentanoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17) |
InChI 键 |
MLTRLIITQPXHBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


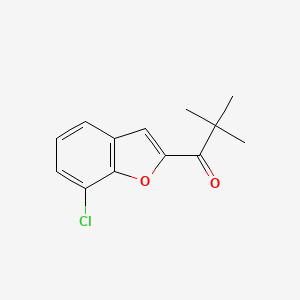
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)

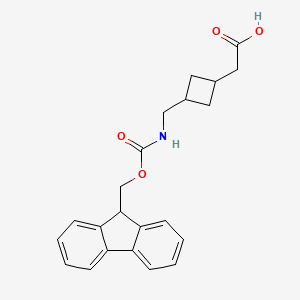

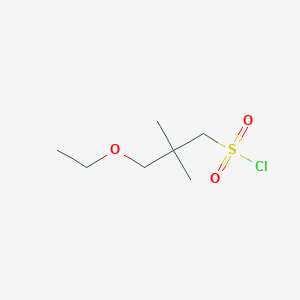

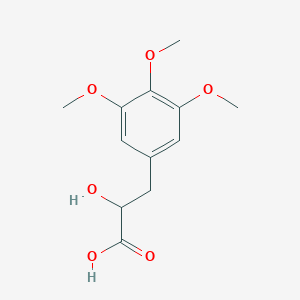
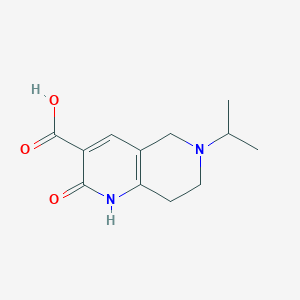
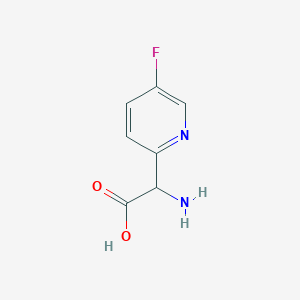
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)

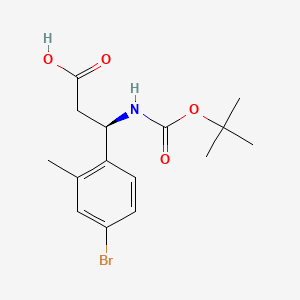
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)
